molecular formula C19H19F3N2O4S B11224611 7-methyl-5-(methylsulfonyl)-N-[4-(trifluoromethyl)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

7-methyl-5-(methylsulfonyl)-N-[4-(trifluoromethyl)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B11224611
M. Wt: 428.4 g/mol
InChI Key: VMQIOOBDKJWWNI-UHFFFAOYSA-N
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Description

5-METHANESULFONYL-7-METHYL-N-[4-(TRIFLUOROMETHYL)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methanesulfonyl group, a trifluoromethyl group, and a benzoxazepine ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHANESULFONYL-7-METHYL-N-[4-(TRIFLUOROMETHYL)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the benzoxazepine ring and the introduction of the methanesulfonyl and trifluoromethyl groups. One common synthetic route involves the reaction of a suitable benzoxazepine precursor with methanesulfonyl chloride and trifluoromethyl iodide under controlled conditions. The reaction conditions often require the use of a base, such as triethylamine, and a solvent, such as dichloromethane, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of specialized equipment for precise temperature control and efficient mixing of reactants. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-METHANESULFONYL-7-METHYL-N-[4-(TRIFLUOROMETHYL)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a catalyst such as iron.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

5-METHANESULFONYL-7-METHYL-N-[4-(TRIFLUOROMETHYL)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-METHANESULFONYL-7-METHYL-N-[4-(TRIFLUOROMETHYL)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-bis(trifluoromethanesulfonimide): This compound shares the trifluoromethylsulfonyl group and is used in similar applications.

    5-Methylisoxazole-4-carboxylic acid: Another compound with a similar structural motif, used in the synthesis of pharmaceuticals.

Uniqueness

5-METHANESULFONYL-7-METHYL-N-[4-(TRIFLUOROMETHYL)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is unique due to its combination of functional groups and the benzoxazepine ring, which confer distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H19F3N2O4S

Molecular Weight

428.4 g/mol

IUPAC Name

7-methyl-5-methylsulfonyl-N-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C19H19F3N2O4S/c1-12-3-8-16-15(11-12)24(29(2,26)27)10-9-17(28-16)18(25)23-14-6-4-13(5-7-14)19(20,21)22/h3-8,11,17H,9-10H2,1-2H3,(H,23,25)

InChI Key

VMQIOOBDKJWWNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(CCN2S(=O)(=O)C)C(=O)NC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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